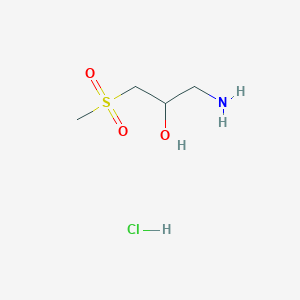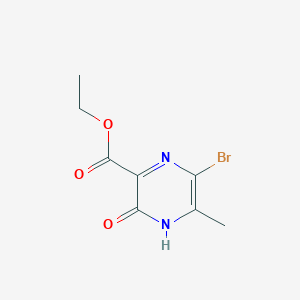
Ethyl-6-Brom-3-hydroxy-5-methylpyrazin-2-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate is a chemical compound with the molecular formula C8H9BrN2O3.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate has several applications in scientific research:
Wirkmechanismus
Mode of Action
It’s known that the compound can inhibit SHP2 activity
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate, it is recommended to be stored in an inert atmosphere at 2-8°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate can be synthesized from ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate. The synthesis involves the bromination of the starting material using bromine or a bromine-containing reagent under controlled conditions . The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at low temperatures to ensure selectivity and yield .
Industrial Production Methods
While specific industrial production methods for ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a methylene group, depending on the reagents used.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in DMF at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted pyrazine derivatives depending on the nucleophile used.
Oxidation Products: Carbonyl derivatives of the pyrazine compound.
Reduction Products: Methylene derivatives of the pyrazine compound.
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate can be compared with other pyrazine derivatives:
Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Bromo-3-hydroxy-5-methylpyrazine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
The uniqueness of ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
ethyl 5-bromo-6-methyl-2-oxo-1H-pyrazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O3/c1-3-14-8(13)5-7(12)10-4(2)6(9)11-5/h3H2,1-2H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYHGPKBZHOUBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(NC1=O)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
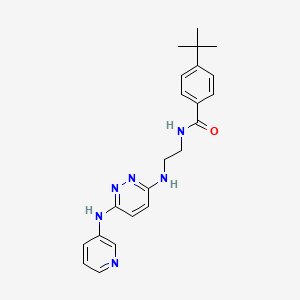
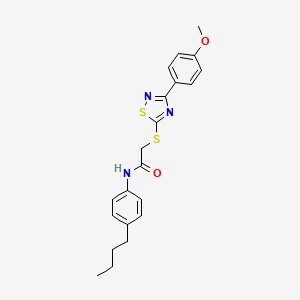
![5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)isoxazole-3-carboxamide](/img/structure/B2381616.png)
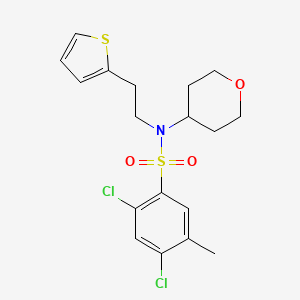
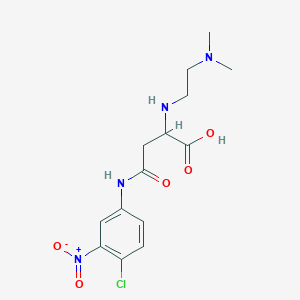
![1-[2-(4-Chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole](/img/structure/B2381619.png)

![2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2381621.png)
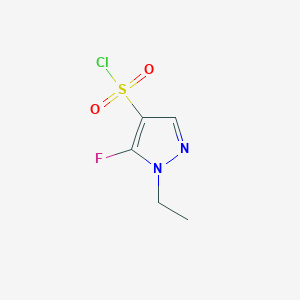
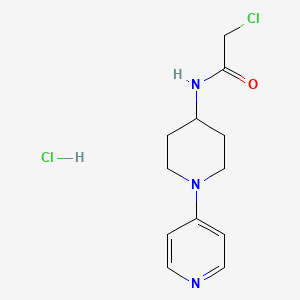

![N-[(2-chlorophenyl)methyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2381629.png)
![{4-[Benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl}(piperidino)methanone](/img/structure/B2381630.png)
